molecular formula C13H15F3N6O B2985633 4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine CAS No. 2097911-86-7

4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine

Cat. No. B2985633
CAS RN: 2097911-86-7
M. Wt: 328.299
InChI Key: CZTIYXKHCNMIJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel triazole derivatives, including compounds structurally related to the one , and evaluated their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested their antimicrobial properties, finding some with good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis for Biological Studies

Another study involved the synthesis of a PET imaging agent, [11C]SN003, for CRF1 receptors, starting from a related compound. The synthesis process and evaluation in baboons were described, highlighting the compound's potential in brain studies despite challenges with specific binding and rapid metabolism (Kumar et al., 2006).

Antitumor and Antimicrobial Applications

Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their cytotoxic effects against human breast and liver carcinoma cell lines. The compounds showed inhibition effects comparable to 5-fluorouracil, indicating their potential as antitumor and antimicrobial agents (Riyadh, 2011).

Metal-Free Synthesis Techniques

A metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation was developed by Zheng et al. (2014), providing a novel strategy for constructing this compound class efficiently (Zheng et al., 2014).

Pharmacokinetic and Docking Studies

Ibrahim et al. (2021) conducted docking studies and pharmacokinetic predictions for aryl amine-based triazolopyrimidine derivatives as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. This research offers insights into the optimization of novel antimalarial compounds, emphasizing the importance of these derivatives in drug development (Ibrahim et al., 2021).

Mechanism of Action

Target of Action

The compound, 4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine, is a complex molecule that contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of this compound is likely to be related to its interaction with its targets. The triazole nucleus in the compound can make specific interactions with different target receptors . For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors), and antitubercular agents . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of triazole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

4-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O/c1-23-11-4-5-17-12(19-11)18-6-10-21-20-9-3-2-8(7-22(9)10)13(14,15)16/h4-5,8H,2-3,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTIYXKHCNMIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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